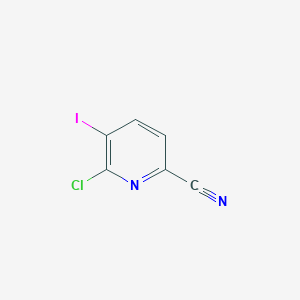

6-Chloro-5-iodopyridine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

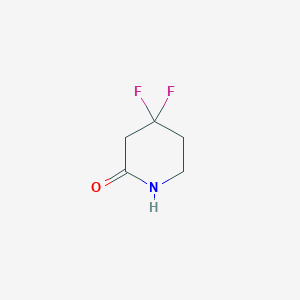

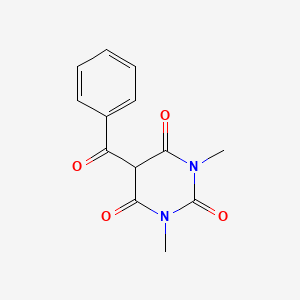

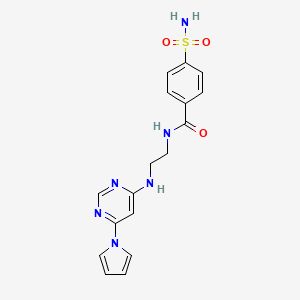

6-Chloro-5-iodopyridine-2-carbonitrile is a chemical compound with the CAS Number: 1816293-56-7 . It has a molecular weight of 264.45 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-Chloro-5-iodopyridine-2-carbonitrile is 1S/C6H2ClIN2/c7-6-5 (8)2-1-4 (3-9)10-6/h1-2H . This code provides a specific description of the molecule’s structure.科学的研究の応用

Medicinal Chemistry: Synthesis of Imidazopyridine Derivatives

6-Chloro-5-iodopyridine-2-carbonitrile serves as a key intermediate in the synthesis of imidazopyridine derivatives . These compounds have a structural resemblance to purines, making them significant in therapeutic applications. They are known for their role as GABA_A receptor positive allosteric modulators and have been explored for their potential in treating central nervous system disorders, digestive system issues, cancer, and inflammation.

Organic Synthesis: Negishi Coupling

In organic synthesis, this compound is utilized as a substrate in Negishi coupling reactions . This process is essential for creating complex molecules by joining two different organic groups, which is a fundamental step in the synthesis of various pharmaceuticals.

Drug Discovery: Heterocyclic Compound Synthesis

The halogenated nature of 6-Chloro-5-iodopyridine-2-carbonitrile makes it valuable in drug discovery, particularly in the synthesis of heterocyclic compounds . These structures are core components of many drugs due to their diverse pharmacological properties.

Pharmaceutical Research: Bioactive Molecule Development

This chemical is instrumental in pharmaceutical research for developing bioactive molecules. Its reactivity allows for the construction of complex molecular architectures that are often found in drug molecules .

Biochemistry: Enzyme Inhibition Studies

Researchers use 6-Chloro-5-iodopyridine-2-carbonitrile in biochemistry for studying enzyme inhibition . The compound can be modified to interact with various enzymes, helping to understand their mechanisms and how they can be targeted by drugs.

Industrial Applications: Material Science

In material science, this compound’s properties are exploited to develop new materials with potential industrial applications . Its stability and reactivity under different conditions make it a candidate for creating advanced materials.

Chemical Synthesis: Building Blocks for Complex Molecules

As a versatile building block, 6-Chloro-5-iodopyridine-2-carbonitrile is used to construct complex molecules for further chemical analysis and application development .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and properties, 6-Chloro-5-iodopyridine-2-carbonitrile is also used as a reference standard in analytical chemistry to calibrate instruments and validate analytical methods .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various risks such as skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

6-chloro-5-iodopyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLLLZDWTBUDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-iodopyridine-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

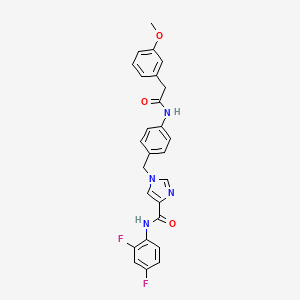

![N-[(4-Chlorophenyl)methyl]-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2860814.png)

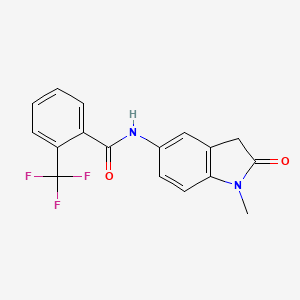

![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)